molecular formula C14H17N5O B6026882 N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine

N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine

Cat. No. B6026882
M. Wt: 271.32 g/mol
InChI Key: QEEGMOWONPGTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine, also known as TMC207 or bedaquiline, is a novel antibacterial drug that was approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of multidrug-resistant tuberculosis (MDR-TB). TMC207 is the first drug to be approved for the treatment of MDR-TB in over 40 years, and it has shown promising results in clinical trials.

Mechanism of Action

N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine targets the mycobacterial ATP synthase, which is an essential enzyme for the survival of MDR-TB. By inhibiting the ATP synthase, this compound disrupts the energy production of the bacteria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in animal models. It has also been shown to have a low potential for drug-drug interactions, which is important for patients with MDR-TB who are often on multiple medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine is its potent bactericidal activity against MDR-TB. However, one limitation is that this compound is only effective against MDR-TB and is not effective against drug-sensitive TB. Additionally, the complex synthesis of this compound makes it difficult to produce on a large scale.

Future Directions

There are several future directions for the research and development of N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine. One direction is to explore the use of this compound in combination with other drugs for the treatment of MDR-TB. Another direction is to investigate the use of this compound for the treatment of other bacterial infections. Finally, there is a need for further research into the mechanism of action of this compound and the development of new drugs that target the mycobacterial ATP synthase.

Synthesis Methods

The synthesis of N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine is a complex process that involves several steps. The first step is the synthesis of 2-pyrazinamine, which is then reacted with 2-bromo-3-pyridinecarboxaldehyde to form the intermediate 2-(3-pyridyl)-2,3-dihydropyrazine. This intermediate is then reacted with morpholine to form this compound.

Scientific Research Applications

N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine has been extensively studied for its antibacterial properties against MDR-TB. In vitro studies have shown that this compound has potent bactericidal activity against MDR-TB, and it has been shown to be effective in both animal models and clinical trials.

properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-2-12(10-18-13-11-15-4-5-16-13)14(17-3-1)19-6-8-20-9-7-19/h1-5,11H,6-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEGMOWONPGTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.